molecular formula C16H16FN3O2S B2695419 4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-82-9

4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2695419
CAS No.: 868978-82-9
M. Wt: 333.38
InChI Key: DHKNWLOPUODPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research, combining a fluorinated benzenesulfonamide group with a 7-methylimidazo[1,2-a]pyridine scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, known for its ability to interact with various kinase targets . Derivatives of this scaffold have been extensively investigated as potent inhibitors of key oncogenic drivers. Notably, similar compounds have demonstrated balanced inhibitory potency against both native FLT3-ITD (FMS-like tyrosine kinase 3 with internal tandem duplication) and its drug-resistant secondary mutants (including D835Y and F691L), which are critical targets in Acute Myeloid Leukemia (AML) . Furthermore, the structural framework is also relevant in the development of PI3Kα inhibitors, another crucial pathway in cancer cell proliferation and survival . The incorporation of a sulfonamide moiety, a common feature in many bioactive molecules, contributes to the compound's potential by enabling key hydrogen bond interactions within enzyme active sites . The specific 7-methyl substitution on the imidazopyridine ring may influence the compound's physicochemical properties and binding affinity. This product is intended for research purposes, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for further chemical exploration. It is provided For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

4-fluoro-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c1-12-7-9-20-11-14(19-16(20)10-12)6-8-18-23(21,22)15-4-2-13(17)3-5-15/h2-5,7,9-11,18H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKNWLOPUODPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: : The imidazo[1,2-a]pyridine core can be synthesized via a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor. This step often requires the use of a strong acid or base as a catalyst and may be conducted under reflux conditions to ensure complete cyclization.

  • Introduction of the Methyl Group: : The methyl group at the 7-position of the imidazo[1,2-a]pyridine can be introduced through alkylation reactions, typically using methyl iodide or a similar alkylating agent in the presence of a base such as potassium carbonate.

  • Attachment of the Ethyl Linker: : The ethyl linker is introduced via a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the imidazo[1,2-a]pyridine derivative.

  • Sulfonamide Formation: : The final step involves the reaction of the ethyl-linked imidazo[1,2-a]pyridine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-a]pyridine ring, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often requiring a catalyst or a base to facilitate the reaction.

Major Products

    Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyridine ring.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel materials with specific properties.

Biology

4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is being studied for its potential bioactive properties. It may interact with specific proteins or enzymes, making it a candidate for drug development aimed at targeting various biological pathways.

Medicine

The medicinal applications of this compound are particularly promising:

  • Anticancer Potential : Research indicates that derivatives of this compound exhibit significant anticancer activity by inducing apoptosis in cancer cells. For example, studies have shown efficacy against various cancer cell lines with IC50 values lower than 10 µM .
  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, which could be relevant in treating conditions like glaucoma or certain types of cancer.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of compounds similar to 4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide in various therapeutic contexts:

Study Cell Line IC50 (µM) Mechanism
Study AA-431< 10Apoptosis induction
Study BJurkat< 5Cell cycle arrest

These findings suggest that modifications of the compound could enhance its biological activity against specific diseases.

Industrial Applications

In industry, this compound can be utilized in developing new materials with enhanced thermal stability or unique electronic characteristics. Its ability to undergo various chemical reactions makes it suitable for applications in material science and polymer chemistry.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Thermal Properties : The analog in has a melting point of 175–178°C, suggesting that the target compound’s MP may fall in a similar range due to structural similarities.
  • Pharmacokinetics: The dimethylamino group in likely enhances solubility, whereas the target’s ethyl linker may balance flexibility and hydrophobicity.
  • Unresolved Questions : Biological activity, toxicity, and precise binding mechanisms of the target compound require experimental validation.

Biological Activity

4-Fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. Its complex structure features a sulfonamide group, a fluorine atom, and an imidazo[1,2-a]pyridine moiety, which may contribute to its bioactivity.

The compound can be characterized by the following chemical properties:

PropertyValue
Molecular FormulaC20H16FN3O2S
Molecular Weight381.423 g/mol
Density1.3 ± 0.1 g/cm³
LogP4.53

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins. The sulfonamide group is known for its role in inhibiting certain enzymatic activities, which can lead to various pharmacological effects. The imidazo[1,2-a]pyridine structure may also facilitate interactions with receptors involved in cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of sulfonamides often exhibit significant antimicrobial properties. For instance, compounds similar to 4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide have shown effectiveness against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 19.5 μg/mL against certain pathogens, suggesting that this compound may possess comparable antimicrobial properties .

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis and cell cycle regulation. Studies on related imidazo[1,2-a]pyridine derivatives have demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective growth inhibition. For example, certain analogs have shown IC50 values below those of standard chemotherapeutic agents like doxorubicin .

Enzyme Inhibition

The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other key enzymes. This inhibition can disrupt metabolic pathways in pathogenic organisms or cancer cells, leading to therapeutic effects. The specific interactions and binding affinities of 4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide with target enzymes are areas of ongoing research.

Case Studies

Several studies have explored the biological activity of compounds related to 4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzenesulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the imidazo[1,2-a]pyridine ring significantly influenced activity levels.
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives had significant cytotoxic effects on human cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest.
  • Structure-Activity Relationship (SAR) : Detailed SAR studies revealed that the presence of electron-withdrawing groups enhanced the biological activity of related compounds, indicating that similar modifications might improve the efficacy of 4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Core imidazo[1,2-a]pyridine formation : Cyclization of precursors like 2-amino-4-methylpyridine with α-bromo ketones (e.g., 2-bromo-4-chloroacetophenone) under reflux in ethanol or acetonitrile .
  • Sulfonamide coupling : React the imidazo[1,2-a]pyridine intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.

Key Optimization : Use inert atmosphere (N₂/Ar) for moisture-sensitive steps.

Q. Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C-NMR : Assign peaks to confirm substituents (e.g., 4-fluorophenyl at δ 7.2–7.8 ppm, imidazo[1,2-a]pyridine protons at δ 6.5–8.5 ppm) .
    • 19F-NMR : Verify fluorine substitution (δ -110 to -115 ppm for sulfonamide-bound F).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₁₇FN₃O₂S requires m/z 362.0912 [M+H]⁺).
  • Fourier-Transform Infrared (FT-IR) : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. How to design preliminary biological activity assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with known affinity for sulfonamides (e.g., carbonic anhydrase, COX-2) .
  • Inhibition Assays :
    • Enzyme Inhibition : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) and measure IC₅₀ via UV-Vis .
    • Cell-Based Assays : Test cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7) .
  • Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) and vehicle controls (DMSO <0.1%).

Advanced Research Questions

Q. How to resolve contradictions in enzymatic inhibition data across studies?

Methodological Answer:

  • Data Normalization : Standardize assay conditions (pH, temperature, buffer composition) to minimize variability .
  • Structural Analysis : Use X-ray crystallography (SHELX suite ) or molecular docking (AutoDock Vina) to verify binding modes.
  • Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Case Example : Discrepancies in IC₅₀ values for COX-2 inhibition may arise from differences in isoform expression or assay sensitivity.

Q. What computational strategies are effective for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Analyze ligand-receptor stability (e.g., GROMACS with CHARMM36 force field) .
  • Quantitative SAR (QSAR) : Use descriptors (logP, polar surface area) to correlate substituent effects (e.g., fluoro vs. chloro) with activity .
  • Free Energy Perturbation (FEP) : Predict ΔΔG for modifications (e.g., methyl → trifluoromethyl on imidazo[1,2-a]pyridine) .

Validation : Cross-check predictions with synthetic analogs (e.g., 7-trifluoromethyl derivatives ).

Q. How to optimize crystallization conditions for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion (sitting-drop) with PEGs (e.g., PEG 3350) or salts (ammonium sulfate) .
  • Temperature Gradients : Test 4°C vs. 20°C to enhance crystal nucleation.
  • Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution data. Refine with SHELXL .

Example : A similar imidazo[1,2-a]pyridine sulfonamide crystallized in P2₁/c space group (a=10.2 Å, b=12.4 Å, c=14.8 Å) .

Data Contradictions and Validation

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

Methodological Answer:

  • Stepwise Analysis : Isolate intermediates (e.g., imidazo[1,2-a]pyridine) to identify yield-limiting steps .
  • Reaction Monitoring : Use TLC or LC-MS to detect side products (e.g., dimerization during sulfonamide coupling).
  • Catalyst Screening : Test Pd/C vs. CuI for coupling steps to improve efficiency .

Q. Conflicting biological activity in cell vs. enzyme assays: Interpretation strategies?

Methodological Answer:

  • Membrane Permeability : Measure logD (octanol/water) to assess cellular uptake .
  • Metabolite Profiling : Use LC-MS to detect intracellular degradation (e.g., sulfonamide cleavage).
  • Off-Target Screening : Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .

Tables of Key Data

Q. Table 1: Synthetic Yield Optimization

StepSolventCatalystYield (%)Reference
Imidazo[1,2-a]pyridineEthanolNone65
Sulfonamide couplingDCMTEA78
PurificationEtOAc/HexaneSilica92

Q. Table 2: Enzymatic Inhibition Profiles

TargetAssay TypeIC₅₀ (µM)Reference
Carbonic Anhydrase IXFluorogenic0.12
COX-2ELISA1.8
EGFR-TKRadioactive3.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.